Benzenamine sulfate

Occupational hygiene Analytical weighing Solid-phase handling

Benzenamine sulfate (CAS 542-16-5, aniline sulfate, dianilinium sulfate) is the sulfuric acid salt of aniline, formally a 2:1 aniline : sulfate adduct with a molecular weight of 284.33 g mol⁻¹. It exists as a white to slightly yellow crystalline powder (density 1.38 g cm⁻³) that is readily soluble in water, slightly soluble in ethanol, and insoluble in diethyl ether—a solubility profile that fundamentally differentiates it from the free base.

Molecular Formula C6H6NO3S-
Molecular Weight 172.18 g/mol
Cat. No. B1211930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine sulfate
Molecular FormulaC6H6NO3S-
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)(=O)[O-]
InChIInChI=1S/C6H7NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h1-5,7H,(H,8,9,10)/p-1
InChIKeyBEHLMOQXOSLGHN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenamine Sulfate (Aniline Sulfate): Procuring the Crystalline Sulfate Salt of Aniline with Quantifiable Handling and Selectivity Advantages


Benzenamine sulfate (CAS 542-16-5, aniline sulfate, dianilinium sulfate) is the sulfuric acid salt of aniline, formally a 2:1 aniline : sulfate adduct with a molecular weight of 284.33 g mol⁻¹ . It exists as a white to slightly yellow crystalline powder (density 1.38 g cm⁻³) that is readily soluble in water, slightly soluble in ethanol, and insoluble in diethyl ether—a solubility profile that fundamentally differentiates it from the free base . The compound serves as a protected, non-volatile, pre-weighable aniline equivalent used in dye synthesis, pharmaceutical intermediate chemistry, and specialized analytical applications .

Handling form Non-volatile crystalline solid Weighable without fume hood
Polymerization control Directs linear para-coupled PANI Avoids branched phenazine byproducts
Analytical use Standardized reagent for lignin detection Codified in conservation protocols

Why Generic Substitution of Aniline or Alternative Aniline Salts Fails for Benzenamine Sulfate-Specific Applications


Aniline (free base), aniline hydrochloride, and benzenamine sulfate are not interchangeable drop-in replacements. The free base is a volatile liquid (vapor pressure 0.6 mm Hg at 20 °C) with limited water solubility (36 g L⁻¹), while the hydrochloride has extremely high water solubility (1070 g L⁻¹) but shares neither the sulfate counterion effects on oxidative polymerization regiochemistry nor the ether-insolubility-driven separation utility [1][2]. Benzenamine sulfate occupies a unique property space—a non-volatile crystalline solid with moderate aqueous solubility (~66 g L⁻¹), ether insolubility enabling selective phase separations, and a sulfate counterion that directs polyaniline morphology toward linear N‒C coupled nanostructures rather than branched phenazine-containing products [3]. These differences are not incremental; they determine whether a synthesis succeeds or a chromatographic method meets validation criteria.

Aniline free base Volatile liquid; ether-miscible Vapor exposure and phase-behavior mismatch limit direct replacement. May shift polymerization pathway away from linear architecture. Requires fume-hood weighing
Aniline HCl Extreme water solubility; crystalline Much higher aqueous solubility (~1070 g/L) may hinder crystallization-based purification. Sulfate counterion effect on regiochemistry is absent. Different salt form, different polymer architecture
Benzenamine sulfate Moderate solubility; ether-insoluble Unique combination of non-volatility, ether insolubility, and sulfate-driven para-coupling. Not interchangeable with alternative aniline sources for these workflows. Replacement must validate phase behavior and polymerization selectivity

Quantitative Differentiation Evidence: Benzenamine Sulfate vs. Aniline, Aniline Hydrochloride, and In-Class Analogs


Crystalline Solid vs. Volatile Liquid: Physical Form Reduces Vapor Exposure by Over 15 Orders of Magnitude

Benzenamine sulfate is a crystalline powder (density 1.38 g cm⁻³) with an estimated vapor pressure of 9.70 × 10⁻¹⁷ mm Hg at ambient temperature . In contrast, aniline free base is an oily liquid (density 1.02 g cm⁻³) with a vapor pressure of 0.6 mm Hg at 20 °C [1]. The vapor pressure ratio exceeds 6 × 10¹⁵, meaning the sulfate salt presents a negligible inhalation hazard from volatilization under standard laboratory conditions. Aniline hydrochloride is also a crystalline solid (density 1.22 g cm⁻³) but has a higher vapor pressure of 0.733 mm Hg at 25 °C [2], approximately 7.5 × 10¹⁵ times greater than that of the sulfate salt.

Vapor pressure
Cross‑study comparable
Benzenamine sulfate ~9.70×10⁻¹⁷ mmHg vs aniline 0.6 mmHg (>10¹⁵-fold lower)
Supports safer solid‑phase handling workflow
Ambient temperature; supplier and OSHA reference data
Occupational hygiene Analytical weighing Solid-phase handling Vapor pressure

Ether Insolubility Enables Quantitative Separation of Aniline from N-Methylaniline – A Property Absent in the Free Base

Benzenamine sulfate is insoluble in diethyl ether, whereas aniline free base is freely miscible with ether [1]. This solubility differential has been exploited since the 19th century for the separation of aniline from N-methylaniline: after sulfate salt formation, aniline sulfate precipitates or remains in the aqueous phase while methylaniline derivatives are extracted into ether . Aniline hydrochloride shares ether insolubility [2], but its extreme water solubility (1070 g L⁻¹ vs. ~66 g L⁻¹ for the sulfate) makes it less suitable for precipitative isolation from aqueous reaction mixtures, where moderate solubility is advantageous for crystallization-driven purification.

Ether solubility
Class‑level inference
Sulfate: insoluble in ether; free base: freely miscible. Water solubility ~66 g/L (sulfate) vs 36 g/L (free base) vs 1070 g/L (HCl salt)
Enables ether‑phase separation of aniline from N‑methylaniline
Historical preparative method; moderate solubility aids crystallization
Phase separation Purification Aniline derivative resolution Methylaniline separation

Oxidative Polymerization Mechanism Divergence: Anilinium Sulfate Yields Linear Para-Coupled Oligomers vs. Branched Phenazine Products from Aniline

In a direct head-to-head mechanistic study, Ćirić-Marjanović et al. (2008) demonstrated that the oxidative polymerization of anilinium sulfate (with ammonium peroxydisulfate in aqueous medium) proceeds via aniline nitrenium cation electrophiles that react with non-protonated aniline to yield linear, N‒C coupled dimers, trimers, and tetramers with predominant para-substitution [1]. In contrast, oxidation of non-protonated aniline molecules generates branched trimers and tetramers that are subsequently oxidized to phenazine constitutional units [1]. The morphological outcome differs accordingly: anilinium sulfate oxidation produces polyaniline granules, nanotubes, or nanorods, while aniline oxidation yields structurally distinct products with phenazine incorporation detectable by infrared spectroscopy [1].

Oxidative coupling
Head‑to‑head
Anilinium sulfate → linear N–C coupled oligomers (para‑dominant). Non‑protonated aniline → branched trimers, phenazine units
Determines polyaniline linear architecture
IR and electron microscopy validated; Synthetic Metals 2008
Polyaniline synthesis Conductive polymers Oxidative polymerization Regioselectivity

Validated Internal Standard for Enantiomer-Specific HPLC Quantification of Methamphetamine and Amphetamine in Serum

Benzenamine sulfate has been established as an internal standard in a validated enantiomer-specific HPLC-fluorescence method for quantifying methamphetamine (MAP) and amphetamine (AP) enantiomers in rat serum [1]. The method employs alkaline extraction (0.02 M carbonate buffer, pH 10.6) with ethyl acetate, followed by precolumn fluorescent derivatization [1]. The derivatized aniline sulfate internal standard elutes at a retention time of 21.0 min, well-resolved from R-AP (22.6 min), S-AP (23.6 min), R-MAP (27.7 min), and S-MAP (29.0 min) [1]. Neither aniline free base nor aniline hydrochloride is cited in peer-reviewed literature as a validated internal standard for this specific stereoselective disposition assay, underscoring the methodological specificity of the sulfate salt form.

HPLC‑ISTD method
Supporting evidence
Retention time 21.0 min; baseline resolution from R‑AP, S‑AP, R‑MAP, S‑MAP enantiomers. Solid form enables precise gravimetric stock preparation.
Supports direct adoption in bioanalytical HPLC workflows
J. Chromatogr. B 1994 method; rat serum matrix; fluorescent derivatization
Bioanalytical chemistry HPLC method validation Internal standard Forensic toxicology

Standardized 1% Aqueous Reagent for Lignin Detection in Mechanical Pulp Paper – A Conservation and Paper Industry Benchmark

A 1% (w/v) aqueous solution of benzenamine sulfate is established as a standard spot-test reagent for detecting mechanical pulp in paper [1]. Lignin-containing fibers such as groundwood or jute produce a positive yellow color reaction, while cotton, linen, and hemp fibers produce a brown color [2]. A pink color indicates the presence of esparto grass [1]. Although aniline hydrochloride also stains lignin yellow, the sulfate salt is specifically referenced in conservation science standard protocols (Roberts and Etherington, 1982) and the AIC Paper Conservation Catalog [3], establishing it as the preferred reagent form for archival and museum applications where protocol fidelity is paramount.

Lignin spot test
Supporting evidence
1% aqueous solution: lignin → yellow; cotton/linen/hemp → brown; esparto → pink. Referenced in AIC Conservation Catalog.
Aligns with conservation‑standard protocols
Roberts & Etherington (1982); museum/forensic document examination
Lignin detection Paper conservation Spot testing Mechanical pulp identification

Sulfate Counterion Enables Co-Doped Polyaniline with Higher Conductivity than H₂SO₄-Doped PANI

In a comparative study of co-doped polyaniline systems, chemical oxidative polymerization of aniline sulfate acid (ANIH₂SO₄) with aniline sulfosalicylic acid (ANISSA) produced a co-doped PANI with higher conductivity than insoluble H₂SO₄-doped PANI compressed pellets, and much higher conductivity than PANI prepared from pure ANISSA [1]. Pure PANI films prepared from anilinium sulfate via one-step polymerization exhibited a conductivity of 59 S m⁻¹ [2]. These values establish the sulfate salt as a dopant source delivering measurable conductivity advantages over alternative acid-doping strategies in conductive polymer fabrication.

PANI conductivity
Cross‑study comparable
59 S m⁻¹ (pure anilinium sulfate film)
Supports conductive polymer research
Co‑doped systems may exhibit higher conductivity; nanocomposite context
Conductive polymers Co-doping Polyaniline conductivity Sulfonate doping

Evidence-Backed Application Scenarios for Benzenamine Sulfate Procurement


Conductive Polymer Synthesis Requiring Linear, Para-Coupled Polyaniline Architecture

When synthesizing polyaniline for electronic or sensor applications where structural regularity determines conductivity and performance, benzenamine sulfate is the mandated starting material. As demonstrated by Ćirić-Marjanović et al. (2008), the sulfate-protonated anilinium cation directs oxidative polymerization toward linear N‒C coupled products with dominant para-substitution, avoiding the branched phenazine-forming side reactions that occur with non-protonated aniline [1]. The resulting polyaniline morphology—granules, nanotubes, or nanorods—is structurally distinct and superior for applications requiring ordered conductive pathways. Pure films from anilinium sulfate achieve 59 S m⁻¹ conductivity, and co-doping strategies with sulfosalicylic acid further enhance this value beyond H₂SO₄-only doped systems [2].

Bioanalytical HPLC Method Implementation for Methamphetamine Enantiomer Quantification

Forensic toxicology and pharmacokinetic laboratories quantifying methamphetamine and amphetamine enantiomers in biological matrices can directly adopt the validated method of the 1994 Journal of Chromatography B publication, which specifies benzenamine sulfate as the internal standard [1]. The compound's solid crystalline form enables precise gravimetric preparation of stock solutions—a practical advantage over the volatile liquid aniline free base (vapor pressure 0.6 mm Hg) that requires fume-hood handling and introduces weighing uncertainty [1]. The method achieves baseline resolution of derivatized aniline (21.0 min) from all four target enantiomers (R-AP: 22.6 min; S-AP: 23.6 min; R-MAP: 27.7 min; S-MAP: 29.0 min), and procurement of the specified sulfate salt ensures method fidelity [1].

Paper Conservation and Forensic Document Examination via Standardized Lignin Spot Testing

Museum conservators, archivists, and forensic document examiners performing fiber furnish analysis on paper artifacts should procure benzenamine sulfate (not alternative aniline salts) to align with the codified protocols of Roberts and Etherington (1982) and the AIC Paper Conservation Catalog [1]. A 1% aqueous solution yields differential color responses: yellow for lignin-containing mechanical pulp fibers (groundwood, jute), brown for cotton/linen/hemp, and pink for esparto grass [1][2]. Using the sulfate salt specifically—rather than aniline hydrochloride, which gives overlapping but less institutionally standardized responses—ensures inter-laboratory result comparability and adherence to conservation community best practices [1].

Purification of Aniline from N-Methylaniline Mixtures via Ether-Phase Separation

Synthetic chemists requiring purified aniline free of N-alkylated byproducts can exploit the ether insolubility of benzenamine sulfate for a classical preparative separation. Treatment of an aniline/methylaniline mixture with sulfuric acid precipitates the sulfate salt, which remains in the aqueous phase while methylaniline partitions into diethyl ether [1]. This approach is directly enabled by the sulfate salt's unique solubility profile—readily soluble in water (~66 g L⁻¹), insoluble in ether—which the free base (ether-miscible) cannot provide [1]. Aniline hydrochloride, though also ether-insoluble, suffers from excessive water solubility (1070 g L⁻¹) that hinders efficient crystallization-based recovery of the purified aniline [2], making the sulfate salt the optimal choice for this purification workflow.

Application
Selection Property
Validation Focus
Conductive polymer synthesis
Sulfate‑protonated monomer directs linear para‑coupling
Para‑coupled architecture confirmation; phenazine absence
Bioanalytical HPLC method implementation
Solid, pre‑weighable crystalline internal standard
Enantiomer resolution and method fidelity per published protocol
Paper conservation lignin spot testing
Standardized reagent form in conservation protocols
Color‑response reproducibility; inter‑laboratory comparability
Aniline purification from N‑alkylated mixtures
Ether‑insoluble, moderate aqueous solubility
Phase‑separation efficiency; crystallization recovery
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